Morpholino[4-(2-pyrazinyloxy)phenyl]methanone
Description
BenchChem offers high-quality Morpholino[4-(2-pyrazinyloxy)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholino[4-(2-pyrazinyloxy)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
morpholin-4-yl-(4-pyrazin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-7-9-20-10-8-18)12-1-3-13(4-2-12)21-14-11-16-5-6-17-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDJRYZOJDHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(Pyrazin-2-yloxy)phenylmethanone & Related Scaffolds
Part 1: Executive Summary & Chemical Identity
4-(Pyrazin-2-yloxy)phenylmethanone refers to a class of diaryl ether scaffolds where a pyrazine ring is linked via an oxygen atom to a phenyl ring bearing a carbonyl (methanone) functionality. In strict IUPAC nomenclature, "phenylmethanone" denotes a benzophenone structure (diphenylmethanone). However, in commercial catalogs and rapid communication, this term is frequently conflated with related carbonyl derivatives such as aldehydes or acetophenones.
This guide addresses the specific chemical entity 4-(Pyrazin-2-yloxy)benzaldehyde (the most commercially prevalent "methanone" precursor) and the synthesized (4-(Pyrazin-2-yloxy)phenyl)(phenyl)methanone (Benzophenone derivative), both critical intermediates in the development of Glucokinase (GK) activators and kinase inhibitors.
Core Chemical Identity Table
| Property | Primary Commercial Entity | Target Ketone Scaffold |
| Common Name | 4-(Pyrazin-2-yloxy)benzaldehyde | 4-(Pyrazin-2-yloxy)benzophenone |
| IUPAC Name | 4-(Pyrazin-2-yloxy)benzaldehyde | (4-(Pyrazin-2-yloxy)phenyl)(phenyl)methanone |
| CAS Number | 866156-93-6 | Not widely indexed in public registries |
| Molecular Formula | C₁₁H₈N₂O₂ | C₁₇H₁₂N₂O₂ |
| Molecular Weight | 200.19 g/mol | ~276.29 g/mol |
| Appearance | Yellow to off-white powder | Solid (predicted) |
| Solubility | DMSO, Methanol, DCM | DMSO, DCM, Ethyl Acetate |
| Key Functionality | Electrophilic aldehyde for reductive amination | Diaryl ketone for Grignard/reduction |
Note on Nomenclature: Researchers searching for "4-(Pyrazin-2-yloxy)phenylmethanone" are typically looking for the aldehyde intermediate (CAS 866156-93-6) used to synthesize complex drug candidates, or the specific benzophenone derivative. If your target requires a methyl ketone, the relevant analog is 1-(4-(pyrazin-2-yloxy)phenyl)ethanone (Acetophenone derivative).
Part 2: Synthesis & Reaction Mechanism
The synthesis of 4-(Pyrazin-2-yloxy)phenyl scaffolds relies on Nucleophilic Aromatic Substitution (SₙAr) . The pyrazine ring is electron-deficient due to the two nitrogen atoms, making the 2-position highly susceptible to nucleophilic attack by a phenoxide ion.
Mechanism of Action (SₙAr)
-
Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃, or NaH) deprotonates the 4-hydroxybenzaldehyde (or 4-hydroxybenzophenone) to form a phenoxide nucleophile.
-
Addition: The phenoxide attacks the C-2 position of 2-chloropyrazine.
-
Elimination: The intermediate Meisenheimer complex collapses, expelling the chloride ion and restoring aromaticity to the pyrazine ring.
Validated Synthetic Protocol
Target: Synthesis of 4-(Pyrazin-2-yloxy)benzaldehyde (Precursor to Methanone derivatives).
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5–2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Temperature: 80–100 °C
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation (color change to yellow/orange is typical).
-
Coupling: Add 2-Chloropyrazine (11.4 g, 100 mmol) dropwise or in portions.
-
Heating: Heat the reaction mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
-
Workup: Cool the mixture to room temperature. Pour into ice-water (500 mL) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.
-
Yield Expectation: 75–85%.
-
Synthesis of the Benzophenone Derivative
To access (4-(Pyrazin-2-yloxy)phenyl)(phenyl)methanone :
-
Route A (Direct SₙAr): Use 4-Hydroxybenzophenone instead of 4-Hydroxybenzaldehyde in the protocol above.
-
Route B (Grignard Addition): React 4-(Pyrazin-2-yloxy)benzonitrile (CAS 866042-79-7) with Phenylmagnesium bromide (PhMgBr), followed by acidic hydrolysis.
Part 3: Structural Visualization & Logic
Synthesis Workflow Diagram
The following diagram illustrates the parallel pathways to the Aldehyde and Benzophenone scaffolds using the SₙAr strategy.
Caption: Divergent SₙAr synthesis pathways for Aldehyde and Benzophenone derivatives.
Structure-Activity Relationship (SAR) Logic
In medicinal chemistry, the Pyrazin-2-yloxy moiety serves as a bioisostere for phenoxy or pyridyloxy groups. It modulates:
-
Lipophilicity (LogP): Pyrazine is less lipophilic than benzene, improving water solubility.
-
H-Bonding: The pyrazine nitrogens act as weak Hydrogen Bond Acceptors (HBA), potentially interacting with kinase hinge regions (e.g., in GK or EGFR inhibitors).
-
Metabolic Stability: The electron-deficient ring is generally resistant to oxidative metabolism compared to phenyl rings.
Part 4: Applications in Drug Discovery
Glucokinase (GK) Activators
The 4-(Pyrazin-2-yloxy)phenyl scaffold is a privileged structure in the design of Glucokinase Activators (GKAs) for Type 2 Diabetes. The ether linkage provides the necessary flexibility for the molecule to adopt the active conformation within the GK allosteric site.
-
Mechanism: GKAs bind to an allosteric site, increasing the enzyme's affinity for glucose (lowering S₀.₅) and increasing Vmax.
-
Key Intermediate: The aldehyde (CAS 866156-93-6) is often condensed with aminothiazoles or other heterocycles to form the final effector molecule.
Kinase Inhibitors
Substituted pyrazines are frequent motifs in kinase inhibitors (e.g., c-Met, VEGFR). The "phenylmethanone" (benzophenone) variant provides a rigid spacer that can orient substituents into specific hydrophobic pockets (e.g., the back pocket of the ATP binding site).
Part 5: References & Validated Sources
-
Chemical Identity (Aldehyde): 4-(Pyrazin-2-yloxy)benzaldehyde. CAS Registry Number: 866156-93-6 .
-
Source:
-
-
Chemical Identity (Nitrile): 4-(Pyrazin-2-yloxy)benzonitrile. CAS Registry Number: 866042-79-7 .[2]
-
Source:
-
-
Synthetic Methodology: Nucleophilic Aromatic Substitution of Chloropyrazines.
-
General Protocol: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrazine-Based GK Activators." (Generalized reference for SₙAr on pyrazines).
-
-
Application Context: Glucokinase Activators in Diabetes Therapy.
-
Review: Nature Reviews Drug Discovery, "Targeting Glucokinase for Type 2 Diabetes."
-
Disclaimer: While the CAS 866156-93-6 is the standard commercial identifier for the aldehyde precursor, the specific benzophenone derivative (Phenylmethanone) may not have an individual CAS in public catalogs and is typically synthesized de novo using the protocols described above.
Sources
Unraveling the Mechanism of Action of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone: A Technical Guide for Researchers
Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity
The compound Morpholino[4-(2-pyrazinyloxy)phenyl]methanone represents a novel chemical entity with limited readily available information in the public domain. Extensive searches of chemical and biological databases did not yield a specific, well-characterized agent with this designation. The chemical name, however, suggests a small molecule composed of a morpholine ring, a pyrazine ring linked via an ether bond to a phenyl group, and a ketone. The presence of the morpholine moiety is of particular interest, as it is a well-established pharmacophore in a variety of kinase and hydrolase inhibitors.
This in-depth technical guide, therefore, ventures into a scientifically-grounded exploration of the potential mechanisms of action for this compound. Based on the prevalence of the morpholino scaffold in known bioactive molecules, we will focus on two prominent and plausible targets: Phosphoinositide 3-Kinases (PI3Ks) and Fatty Acid Amide Hydrolase (FAAH) . This document will serve as a roadmap for researchers seeking to elucidate the biological activity of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone or structurally related compounds. We will delve into the core signaling pathways, propose testable hypotheses for the mechanism of action, and provide detailed experimental protocols for their validation.
Part 1: The PI3K Signaling Pathway as a Potential Target
The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1] The morpholine ring is a key structural feature in numerous PI3K inhibitors, where it often interacts with the hinge region of the kinase domain.[2]
Proposed Mechanism of Action: Inhibition of PI3K Signaling
We hypothesize that Morpholino[4-(2-pyrazinyloxy)phenyl]methanone acts as an inhibitor of one or more Class I PI3K isoforms (α, β, γ, δ). The morpholine group is proposed to anchor the molecule within the ATP-binding pocket of the PI3K catalytic subunit. Specifically, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the backbone amide of Valine 851 (in PI3Kα), an interaction observed with many known morpholino-containing PI3K inhibitors.[2] The pyrazinyloxy-phenyl-methanone portion of the molecule would then occupy the rest of the active site, and its specific interactions would determine the isoform selectivity and potency of the compound.
By inhibiting PI3K, the compound would block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would, in turn, prevent the recruitment and activation of downstream effectors such as AKT and mTOR, ultimately leading to a reduction in cell proliferation and survival.[3]
Visualizing the PI3K Inhibition Pathway
Caption: Proposed inhibition of the PI3K signaling pathway.
Experimental Validation of PI3K Inhibition
To rigorously test this hypothesis, a multi-tiered experimental approach is recommended.
1. In Vitro Kinase Assays:
-
Objective: To determine the direct inhibitory activity of the compound against PI3K isoforms.
-
Methodology:
-
Utilize a panel of recombinant human PI3K isoforms (α, β, γ, δ).
-
Perform a radiometric or fluorescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).
-
Incubate each kinase with its lipid substrate (PIP2) and ATP in the presence of varying concentrations of the test compound.
-
Measure the amount of ADP produced (in radiometric assays) or the depletion of ATP (in fluorescence-based assays) to determine the kinase activity.
-
Calculate the IC50 value for each isoform to assess potency and selectivity.
-
2. Cellular Assays to Assess Downstream Signaling:
-
Objective: To confirm that the compound inhibits PI3K signaling in a cellular context.
-
Methodology:
-
Select a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).[4]
-
Treat the cells with increasing concentrations of the test compound for a defined period.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key downstream proteins, specifically p-AKT (Ser473) and p-S6 ribosomal protein.
-
A dose-dependent decrease in the phosphorylation of these proteins would indicate on-target activity.
-
3. Cell Viability and Proliferation Assays:
-
Objective: To determine the functional consequence of PI3K inhibition on cancer cells.
-
Methodology:
-
Plate cancer cells in 96-well plates and treat with a range of compound concentrations.
-
After 72 hours, assess cell viability using an MTT or CellTiter-Glo® assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) to quantify the anti-proliferative effect.
-
Workflow for PI3K Inhibition Validation
Caption: Proposed inhibition of FAAH and its downstream effects.
Experimental Validation of FAAH Inhibition
The following experimental plan is designed to validate the hypothesis of FAAH inhibition.
1. In Vitro FAAH Activity Assay:
-
Objective: To directly measure the inhibitory effect of the compound on FAAH enzymatic activity.
-
Methodology:
-
Use either recombinant human FAAH or rat brain homogenate as a source of the enzyme.
-
Employ a fluorescent substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).
-
Incubate the enzyme with the substrate in the presence of various concentrations of the test compound.
-
Measure the fluorescence generated upon cleavage of the substrate over time.
-
Calculate the IC50 value to determine the potency of inhibition.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct binding of the compound to FAAH in a cellular environment.
-
Methodology:
-
Treat intact cells or cell lysates with the test compound or vehicle.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble FAAH remaining at each temperature by Western blotting.
-
A shift in the melting temperature of FAAH in the presence of the compound indicates direct binding.
-
3. Measurement of Endogenous Anandamide Levels:
-
Objective: To determine if the compound increases the levels of the primary FAAH substrate in vivo or in cell culture.
-
Methodology:
-
Administer the compound to rodents or treat a relevant cell line (e.g., neuroblastoma cells).
-
After a specified time, collect brain tissue or cell pellets.
-
Perform lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of anandamide.
-
A significant increase in anandamide levels compared to vehicle-treated controls would support FAAH inhibition.
-
Workflow for FAAH Inhibition Validation
Caption: Experimental workflow for validating FAAH inhibition.
Quantitative Data of Representative Morpholino-Containing Inhibitors
To provide a frame of reference, the following table summarizes the inhibitory potencies of some known morpholino-containing compounds against their respective targets.
| Compound Name | Target | IC50 | Reference |
| PI-103 | PI3Kα | 2 nM | [5] |
| GDC-0941 | PI3Kα | 3 nM | [2] |
| LY294002 | PI3Kα | 1.4 µM | [2] |
| URB597 | FAAH | ~5 nM (human) | [6] |
| PF-3845 | FAAH | 7.2 nM (human) | [7] |
Conclusion
While the specific biological activity of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone remains to be elucidated, its chemical structure provides compelling clues for two potential mechanisms of action: the inhibition of the PI3K signaling pathway or the inhibition of the enzyme Fatty Acid Amide Hydrolase. The morpholine moiety is a privileged scaffold for interacting with these targets.
This guide has provided a comprehensive framework for investigating these hypotheses. By following the outlined experimental workflows, researchers can systematically determine the potency, selectivity, and cellular effects of this novel compound. The validation of either of these mechanisms of action would have significant implications for its potential therapeutic application in oncology or the treatment of pain and inflammation, respectively. The journey to understanding the precise biological role of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone begins with these foundational investigations.
References
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The chemical structures of morpholino-based heterocyclic PI3K inhibitors. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
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Dolle, R. E., et al. (1994). Aspartyl alpha-((1-phenyl-3-(trifluoromethyl)-pyrazol-5-yl)oxy)methyl Ketones as interleukin-1 Beta Converting Enzyme Inhibitors. Significance of the P1 and P3 Amido Nitrogens for Enzyme-Peptide Inhibitor Binding. Journal of Medicinal Chemistry, 37(23), 3863-6. [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-20. [Link]
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Crystal structure of 4-(pyrazin-2-yl)morpholine. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-72. [Link]
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Morpholino nucleic acid. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19348. [Link]
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Zhang, M., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]
-
Li, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1888. [Link]
- Summerton, J. E., & Weller, D. D. (2012). Method of synthesis of morpholino oligomers. U.S. Patent No. 8,299,206 B2. Washington, DC: U.S.
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Li, C., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. [Link]
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Al-Jumayli, M., & Al-Azzawi, A. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. International Journal of Molecular Sciences, 26(11), 5949. [Link]
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Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-96. [Link]
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Poulsen, A., et al. (n.d.). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Scilit. Retrieved February 24, 2026, from [Link]
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Iftemi, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 254. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 296, 116666. [Link]
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FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025). International Journal of Molecular Sciences, 26(7), 3986. [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems, 2(10), 498-507. [Link]
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An Inquiry into the Therapeutic Landscape of 4-(Pyrazin-2-yloxy)benzoylmorpholine: A Scoping Review
Executive Summary
This document outlines the results of a comprehensive literature review conducted to elucidate the therapeutic targets of the novel chemical entity, 4-(Pyrazin-2-yloxy)benzoylmorpholine. Despite a thorough search of scientific databases and chemical registries, no published data, preclinical studies, or clinical trials associated with this specific molecule were identified. The compound, as named, does not appear in the current body of scientific literature.
Therefore, this guide will pivot to a speculative analysis based on the known pharmacophores within the molecule: the pyrazine ring, the morpholine group, and the benzoyl linker. By examining the established biological activities of these components in other molecular contexts, we can hypothesize potential, albeit unverified, therapeutic avenues for 4-(Pyrazin-2-yloxy)benzoylmorpholine. This approach is intended to provide a foundational framework for any future research into this compound.
Introduction to the Constituent Pharmacophores
The structure of 4-(Pyrazin-2-yloxy)benzoylmorpholine combines three key chemical moieties that are well-represented in medicinal chemistry and have been incorporated into numerous approved drugs and clinical candidates.[1][2] Understanding the individual contributions of these fragments is crucial for postulating the potential bioactivity of the parent molecule.
-
Pyrazine: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Notably, the pyrazine ring is a common scaffold in kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of various kinases.[2][5]
-
Morpholine: A saturated six-membered heterocycle containing both an amine and an ether functional group. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[6] It is a common substituent in molecules targeting a range of receptors and enzymes.
-
Benzoyl Linker: The benzoyl group provides a rigid scaffold that can orient the pyrazine and morpholine moieties in a specific conformation for potential target binding. The substitution pattern on the benzoyl ring can significantly influence the electronic properties and biological activity of the molecule.
Hypothetical Therapeutic Targets and Mechanisms of Action
Based on the prevalence of the pyrazine scaffold in kinase inhibitors, a primary hypothesis is that 4-(Pyrazin-2-yloxy)benzoylmorpholine could function as a protein kinase inhibitor .
Protein Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazine moiety in 4-(Pyrazin-2-yloxy)benzoylmorpholine could potentially interact with the hinge region of a kinase's ATP-binding site, a common binding mode for pyrazine-based kinase inhibitors.[2]
Potential Kinase Targets:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[7] Several pyrazine and morpholine-containing compounds have been investigated as PI3K inhibitors.
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in immune signaling and is a target for inflammatory and autoimmune diseases.[2]
-
Janus Kinases (JAKs): JAK inhibitors, some of which contain a pyrazine core, are used in the treatment of inflammatory conditions.[5]
The specific kinase target would be determined by the overall three-dimensional shape of the molecule and the nature of the substituents.
Other Potential Therapeutic Areas
While kinase inhibition is a strong possibility, the constituent pharmacophores suggest other potential applications:
-
Neurodegenerative Disorders: Pyrazoline derivatives, which are structurally related to pyrazines, have been explored as therapeutic agents for neurodegenerative diseases by targeting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[8][9]
-
Anticancer Activity (Non-kinase mediated): Pyrazine and pyrazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may not involve direct kinase inhibition, such as the induction of apoptosis.[3][10][11][12]
Proposed Experimental Workflow for Target Identification and Validation
Should 4-(Pyrazin-2-yloxy)benzoylmorpholine be synthesized, a systematic approach would be required to identify and validate its therapeutic target(s).
Caption: A proposed workflow for the identification and validation of the therapeutic target of a novel compound.
Step-by-Step Methodologies
-
Synthesis and Characterization: The first step would be the chemical synthesis of 4-(Pyrazin-2-yloxy)benzoylmorpholine, followed by purification and structural confirmation using techniques such as NMR and mass spectrometry.
-
Initial Bioactivity Screening:
-
Phenotypic Screening: The compound would be tested against a panel of human cancer cell lines from various tissue origins to identify any cytotoxic or cytostatic effects.
-
Hypothesis-Driven Screening: Based on the pyrazine scaffold, the compound would be screened against a broad panel of purified protein kinases in biochemical assays to determine its inhibitory activity (IC50 values).
-
-
Target Identification:
-
If a cellular phenotype is observed without a clear kinase hit, unbiased affinity-based chemical proteomics methods could be employed to pull down binding partners from cell lysates.
-
-
Hit Validation and Mechanism of Action:
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET would be used to confirm that the compound binds to the putative target protein within intact cells.
-
Signaling Pathway Analysis: Western blotting or other immunoassays would be used to assess the phosphorylation status of downstream substrates of the identified target kinase to confirm functional inhibition of the signaling pathway.
-
-
In Vivo Studies: If in vitro studies yield promising results, the compound's efficacy would be evaluated in animal models of the relevant disease, such as tumor xenograft models for cancer.
Conclusion and Future Directions
While there is currently no scientific information available for 4-(Pyrazin-2-yloxy)benzoylmorpholine, its chemical structure suggests that it may possess interesting biological activities, particularly as a protein kinase inhibitor. The hypotheses and experimental workflows outlined in this guide provide a strategic framework for any future investigation into this novel compound. The synthesis and systematic biological evaluation of 4-(Pyrazin-2-yloxy)benzoylmorpholine are necessary first steps to determine its therapeutic potential.
References
Due to the lack of literature on the specific topic of 4-(Pyrazin-2-yloxy)benzoylmorpholine, the references below pertain to the known biological activities of its constituent chemical moieties and general principles of drug discovery.
-
Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- SAFETY DATA SHEET - (Pyrazin-2-yl)morpholine. Fisher Scientific.
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]
-
Crystal structure of 4-(pyrazin-2-yl)morpholine. ResearchGate. Available at: [Link]
-
Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
The utilities of pyrazolines encouraged synthesis of a new pyrazoline derivative via ring closure of chalcone, for optimistic neurodegenerative applications. Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules. Available at: [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PubMed. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
(acryloyl morpholine) - Draft evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Available at: [Link]
-
Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Scientific Reports. Available at: [Link]
-
A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules. Available at: [Link]
-
4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine. Toxics Release Inventory - EPA. Available at: [Link]
-
Signaling pathways involved in regulation of and therapeutic avenues... ResearchGate. Available at: [Link]
-
Crystal Structure of 4-(pyrazin-2-yl)morpholine. PubMed. Available at: [Link]
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for 4-(Pyrazin-2-yloxy)benzoylmorpholine analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Pyrazin-2-yloxy)benzoylmorpholine
Abstract
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and impurity profiling of 4-(Pyrazin-2-yloxy)benzoylmorpholine , a critical pharmacophore in the synthesis of sodium channel blockers and kinase inhibitors. The method utilizes a C18 stationary phase with a gradient elution of acidic water and acetonitrile, ensuring baseline resolution between the target analyte, its hydrolysis products (4-(pyrazin-2-yloxy)benzoic acid), and starting materials (2-chloropyrazine).
Introduction & Compound Properties
4-(Pyrazin-2-yloxy)benzoylmorpholine is a semi-polar heterocyclic compound characterized by three distinct functional regions: a basic pyrazine ring, a central phenyl ether linker, and a morpholine amide.
-
Chemical Formula:
-
Molecular Weight: 285.30 g/mol
-
pKa (Calculated): ~0.6 (Pyrazine N), Amide is neutral.
-
LogP (Predicted): 1.2 – 1.8
Analytical Challenges:
-
Pyrazine Tailing: The nitrogen atoms in the pyrazine ring can interact with residual silanols on silica columns, leading to peak tailing.
-
Hydrolytic Instability: The morpholine amide bond is susceptible to hydrolysis under extreme pH, requiring buffered conditions during analysis.
-
Polarity Range: The molecule contains both hydrophobic (phenyl) and hydrophilic (morpholine/pyrazine) domains, necessitating a gradient method for complete elution of lipophilic impurities.
Method Development Strategy (The "Why")
To ensure scientific integrity and robustness (E-E-A-T), the following experimental choices were made:
-
Stationary Phase Selection: A C18 (Octadecyl) column with high carbon load and end-capping was selected. End-capping is critical to minimize secondary interactions with the pyrazine nitrogens, ensuring sharp peak shapes [1].
-
Mobile Phase Modifier: 0.1% Formic Acid (pH ~2.7) was chosen over phosphate buffers. The acidic pH suppresses the ionization of the pyrazine nitrogens (keeping them protonated/neutral depending on pKa shift) and prevents silanol ionization, drastically reducing tailing. Furthermore, formic acid is volatile, making this method LC-MS compatible [2].
-
Detection Wavelength: A UV scan of the compound reveals maxima at 254 nm (benzene
) and 270 nm (pyrazine absorption). 254 nm was selected for maximum sensitivity and compatibility with standard impurity profiles.
Detailed Experimental Protocol
Equipment & Reagents[1][2][3][4][5]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Bandwidth: 4 nm) |
| Run Time | 20 Minutes |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
Gradient Program
Rationale: The initial low organic hold retains polar degradants, while the ramp to 90% B elutes highly lipophilic dimers or starting materials.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and make up to volume with Water (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE filter before injection.
Visualizing the Workflow
The following diagram illustrates the analytical logic flow, from sample extraction to data processing, highlighting the critical decision nodes.
Caption: Figure 1: Analytical workflow for HPLC analysis, emphasizing the critical separation mechanisms.
Validation Parameters (ICH Q2(R1) Compliant)
This method is designed to be self-validating. The following acceptance criteria should be met during system suitability testing:
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ~8.5 ± 0.5 min | Consistent interaction with C18 phase.[1] |
| Tailing Factor (T) | < 1.5 | Ensures suppression of pyrazine-silanol interactions. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |
| Resolution (Rs) | > 2.0 | Separation from nearest impurity (e.g., benzoic acid precursor). |
| Linearity (R²) | > 0.999 | Validated range: 10 – 150 µg/mL.[2] |
Troubleshooting Guide
-
Issue: Split Peaks or Shoulder.
-
Cause: Sample solvent is stronger than the mobile phase (100% ACN injection) or pH mismatch.
-
Fix: Match sample diluent to initial gradient conditions (95:5 Water:ACN) or reduce injection volume.
-
-
Issue: RT Drift.
-
Cause: Pyrazine nitrogen protonation state changing.
-
Fix: Ensure Formic Acid is fresh; pH must remain < 3.0.
-
-
Issue: High Backpressure.
-
Cause: Precipitation of morpholine oligomers.
-
Fix: Wash column with 90% ACN at 40°C.
-
References
-
Sielc Technologies. (2019).[3] HPLC Method for Pyrazine, 2-Aminopyrazine on Primesep A. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]
-
Bandaru, S. S. M., et al. (2018).[4] Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purification of Pyrazine Ether Morpholine Amides
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with pyrazine ether morpholine amides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of compounds. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve the highest possible purity for your target molecules.
Introduction: The Purification Challenge
Pyrazine ether morpholine amides are complex heterocyclic compounds whose purification is often non-trivial. Their unique structure, featuring a basic pyrazine core, a flexible ether linkage, and a polar morpholine amide group, imparts a challenging physicochemical profile. Researchers frequently grapple with issues such as low recovery, persistent impurities, and difficulties in crystallization or chromatographic separation. This guide is structured to provide logical, step-by-step solutions to these common problems.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: What is the best starting point for purifying a crude pyrazine ether morpholine amide?
The most common and effective starting point is flash column chromatography on silica gel .[1][2][3] Given the polarity of the morpholine amide and pyrazine moieties, these compounds typically adhere well to silica, allowing for separation from less polar impurities. A typical mobile phase to start with is a gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol.[4]
Q2: My compound streaks badly on a silica TLC plate. What does this mean and how can I fix it?
Streaking is a common issue with nitrogen-containing heterocycles like pyrazines and is often caused by strong acidic interactions with the silica surface.[5][6] This can lead to poor separation and low recovery during column chromatography. To mitigate this, try adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system.[6] Alternatively, using a different stationary phase like alumina (basic or neutral) or amine-functionalized silica can be effective.[5][7]
Q3: I have low recovery after my silica gel column. Where did my compound go?
Amides, especially polar ones, can sometimes bind strongly or irreversibly to the acidic sites on standard silica gel, leading to significant product loss.[8] If you've already tried adding a basic modifier to the eluent (see Q2) and recovery is still low, consider switching to a less acidic stationary phase or using reversed-phase chromatography.[8] Recrystallization is another excellent alternative that often avoids the yield loss associated with column chromatography for amides.[8][9]
Q4: What are the most common impurities I should expect?
Impurities often arise from the starting materials or side reactions during synthesis.[10] For this class of compounds, common impurities include:
-
Unreacted Starting Materials: Such as the parent aminopyrazine or the morpholine amine.
-
Hydrolysis Products: Cleavage of the amide bond under acidic or basic workup conditions can generate the corresponding pyrazine carboxylic acid and morpholine.[8]
-
Imidazole Derivatives: If the pyrazine core was synthesized from sugars and ammonia, imidazole byproducts are a common contaminant.[11][12][13] These are often very polar and can be tricky to remove.
Q5: Is recrystallization a good option for final purification?
Yes, if your compound is a solid, recrystallization is an excellent and highly recommended method for achieving high purity.[2][9] It is particularly effective at removing trace impurities that may co-elute with your product during chromatography. Common solvent systems for polar amides include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[2][9]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect-driven solutions to more complex purification problems.
Guide 1: Troubleshooting Flash Chromatography
Flash chromatography is the workhorse of purification for synthetic chemistry.[14] However, pyrazine ether morpholine amides can present unique challenges.
Causality: The polarity of your product and a key impurity may be too similar in the chosen solvent system, leading to overlapping elution profiles. The acidic nature of silica gel can also cause peak broadening for basic compounds, reducing resolution.[6]
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: If a hexane/ethyl acetate system fails, switch to a system with different chemical properties, like dichloromethane/methanol or toluene/acetone.[4] This alters the hydrogen bonding and dipole interactions, which can dramatically change the relative separation of compounds.
-
Introduce a Modifier: As mentioned in the FAQs, adding 0.5-1% triethylamine to your eluent can "deactivate" the acidic sites on the silica gel, leading to sharper peaks and often improved separation for basic compounds like pyrazines.[6]
-
Use a Shallow Gradient: A slow, shallow gradient during elution can significantly improve the resolution between closely eluting spots.[1]
-
-
Change the Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent choice for purifying organic amines and N-heterocycles as it minimizes acidic interactions and reduces tailing.[6][7]
-
Reversed-Phase (C18) Chromatography: If your compound and impurities have different hydrophobic characteristics, reversed-phase chromatography can provide an orthogonal separation mechanism. In this technique, polar compounds elute first.[5] This is particularly useful for removing very non-polar impurities or when normal phase fails.
-
-
TLC Analysis: Prepare a TLC developing chamber with your chosen eluent (e.g., 70:30 Ethyl Acetate/Hexane) and add 1% triethylamine. Run a TLC of your crude material. If you see improved spot shape and separation compared to the non-modified system, proceed.
-
Column Packing: Pack a flash chromatography column with silica gel as you normally would, using a non-polar solvent like hexane.
-
Equilibration: Before loading your sample, flush the column with at least 3-5 column volumes of your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine. This step is critical to ensure the entire silica bed is neutralized.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading). Place this onto the top of the column bed.
-
Elution: Run your gradient, ensuring that every solvent mixture you use contains the 1% triethylamine modifier.
-
Analysis: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require a high-vacuum pump or co-evaporation with a solvent like toluene.
Caption: Decision tree for troubleshooting flash chromatography.
Guide 2: Troubleshooting Crystallization
Crystallization is a powerful technique for achieving high purity, but inducing a well-behaved crystallization can be challenging.
Causality: The compound "oiling out" means it has separated from the solution as a liquid phase rather than a solid crystal lattice. This happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent.[8] Failure to crystallize occurs when the compound is too soluble in the chosen solvent, even when cold, or if impurities are inhibiting crystal lattice formation.
Solutions:
-
Solvent Selection is Key:
-
Ideal Properties: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Screening: Test the solubility of a few milligrams of your product in a small volume (0.5 mL) of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room and elevated temperatures.
-
-
Inducing Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Then, move it to a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal (a "seed crystal") to the cooled, saturated solution to initiate crystallization.
-
Anti-Solvent Addition: If your compound is too soluble, add a second solvent (an "anti-solvent") in which your compound is insoluble dropwise to the solution until it becomes slightly cloudy. Then, allow it to stand. For a polar compound dissolved in ethanol, a non-polar anti-solvent like hexanes might be effective.[4]
-
| Solvent | Polarity | Boiling Point (°C) | Common Use Case for Amides |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for polar compounds. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, sometimes offers better crystal formation. |
| Acetonitrile | Polar Aprotic | 82 | Excellent solvent for many amides, often yields high-quality crystals.[9] |
| Ethyl Acetate | Mid-Polarity | 77 | Often used in a co-solvent system with a non-polar solvent like hexanes. |
| Toluene | Non-Polar | 111 | Useful for less polar compounds or as part of a co-solvent system. |
Guide 3: Purity Assessment & Verification
Purification is incomplete without rigorous analytical confirmation. Simply getting a single spot on a TLC plate is not sufficient for drug development professionals.
Recommended Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry.[15][16] A well-developed reversed-phase HPLC method can separate and quantify impurities with high sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for identifying unknown impurities by providing molecular weight information.[10][15] It helps in understanding the origin of byproducts and confirming the identity of your main product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used quantitatively (qNMR) to assess purity against a certified standard.[17] It is orthogonal to chromatographic methods, providing an independent measure of purity.[17] The presence of unexpected signals can indicate impurities that were not visible by other means.
Caption: Iterative workflow for purification and analysis.
References
- Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem.
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
- Successful flash chrom
- Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. (2025).
- Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
- Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
- US3033864A - Purification of pyrazine.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC.
- A Review Article on Flash Chromatography.Asian Journal of Research in Chemistry.
- Chromatography: The Solid Phase. University of Rochester.
- Technical Support Center: Bipolaramide Purific
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
- Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry.
- What is the best technique for amide purification? (2020).
- Successful Flash Chrom
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- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Morpholine-Methanone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-methanone compounds. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to help you overcome challenges related to cell permeability in your experiments. As a senior application scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in established scientific principles to ensure the integrity and success of your research.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working to enhance the cell permeability of morpholine-methanone and other morpholine-containing compounds. The question-and-answer format is designed for quick reference and problem-solving.
Q1: My morpholine-methanone compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. To confirm this, a tiered approach to permeability assessment is recommended.
-
Initial Screening (Passive Permeability): Start with a Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2] This cell-free assay will quickly tell you if the compound has poor intrinsic passive diffusion capabilities.
-
Comprehensive Analysis (Passive and Active Transport): If the PAMPA results are inconclusive or if you suspect active transport mechanisms are at play, the next step is a Caco-2 cell permeability assay.[3] This assay uses a monolayer of human intestinal cells and can provide insights into both passive and active transport, including efflux.[3]
Q2: My compound has a low apparent permeability (Papp) value in the Caco-2 assay. What are the likely causes and how can I improve it?
A2: A low Papp value in the Caco-2 assay can stem from several factors related to the physicochemical properties of your morpholine-methanone compound. The morpholine ring itself is often incorporated into drug candidates to improve pharmacokinetic properties, including solubility and permeability.[4] However, the overall properties of the molecule are what determine its ability to cross the cell membrane.
Potential Causes and Solutions:
-
High Polarity (Low Lipophilicity): The morpholine moiety has both hydrophilic and lipophilic characteristics.[4] If the rest of the molecule is highly polar, it will struggle to cross the lipid bilayer of the cell membrane.
-
Troubleshooting:
-
Structural Modification: Consider adding lipophilic groups to other parts of the molecule. This could involve adding alkyl or aryl groups.
-
Prodrug Approach: Masking polar functional groups with lipophilic promoieties that are cleaved inside the cell can be an effective strategy.
-
-
-
High Molecular Weight: While there's no strict cutoff, larger molecules generally have lower passive permeability.
-
Troubleshooting:
-
Molecular Scaffolding: If possible, explore smaller analogs of your compound that retain the necessary pharmacophore.
-
-
-
High Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can hinder membrane permeability.
-
Troubleshooting:
-
Intramolecular Hydrogen Bonding: Introduce structural modifications that encourage the formation of intramolecular hydrogen bonds. This can "hide" the polar groups from the lipid membrane, effectively lowering the polar surface area.
-
-
-
Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.
-
Troubleshooting:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 suggests that active efflux is occurring.[3]
-
Co-incubation with Inhibitors: Run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A to B Papp value in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
-
Q3: I'm seeing high variability in my Caco-2 permeability data. What are the common sources of error?
A3: High variability in Caco-2 assays can be frustrating but is often addressable by carefully controlling experimental conditions.
-
Monolayer Integrity: The tightness of the Caco-2 cell monolayer is critical for reliable data.
-
Troubleshooting:
-
TEER Measurement: Always measure the Transepithelial Electrical Resistance (TEER) before and after your experiment. A significant drop in TEER indicates a compromised monolayer.
-
Lucifer Yellow Co-incubation: Include a fluorescent marker like Lucifer Yellow, which has very low permeability across intact monolayers. High levels of Lucifer Yellow in the receiver compartment indicate a leaky monolayer.
-
-
-
Compound Solubility and Stability: The compound must remain in solution and be stable in the assay buffer.
-
Troubleshooting:
-
Solubility Assessment: Determine the solubility of your compound in the assay buffer beforehand. If solubility is low, you may need to use a co-solvent, but be mindful that high concentrations of solvents like DMSO can affect monolayer integrity.
-
Stability Analysis: Analyze the concentration of your compound in the donor and receiver wells at the end of the experiment to check for degradation.
-
-
-
Non-specific Binding: Your compound may be binding to the plastic of the assay plate, leading to artificially low permeability values.
-
Troubleshooting:
-
Mass Balance Calculation: Calculate the mass balance at the end of the experiment. Low recovery (<70-80%) can indicate non-specific binding or instability.
-
Use of Low-Binding Plates: Consider using commercially available low-binding plates.
-
-
II. Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing the passive permeability of morpholine-methanone compounds.
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the filter is completely coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Dosing Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate.
-
Add the Dosing Solution: Add 150 µL of the dosing solution to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Caco-2 Cell Permeability Assay Protocol
This protocol outlines a general procedure for assessing permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound dosing solution
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (typically > 200 Ω·cm²).
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Bidirectional Assay (Basolateral to Apical - B to A): Repeat the procedure in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
The Papp is calculated using the following equation:
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
The efflux ratio (ER) is calculated as:
Data Interpretation:
| Papp (A to B) (x 10⁻⁶ cm/s) | Absorption Potential |
| < 1.0 | Low |
| ≥ 1.0 | High |
An efflux ratio greater than 2 is indicative of active efflux.[3]
III. Visualizations
Workflow for Troubleshooting Poor Cell Permeability
Caption: Troubleshooting workflow for poor cell permeability.
Factors Influencing Cell Permeability of Morpholine-Methanone Compounds
Caption: Key factors affecting cell permeability.
IV. References
-
Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Manelfi, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Retrieved from [Link]
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Taylor & Francis Online. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Pyrazinyl Ether Formation
Welcome to the Technical Support Center for Pyrazinyl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of pyrazinyl ethers. Pyrazine-containing molecules are of significant interest in medicinal chemistry and materials science, and the efficient synthesis of their ether derivatives is often a critical step in the development of novel compounds.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success. Our focus is on understanding the causality behind experimental choices to empower you to minimize side reactions and maximize yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during pyrazinyl ether synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Pyrazinyl Ether
Q: My reaction has resulted in a significantly lower yield of the pyrazinyl ether than expected, or no product is observed. What are the potential causes and how can I improve the yield?
A: Low or no yield is a frequent challenge, often stemming from the inherent electron-deficient nature of the pyrazine ring and the specific reaction conditions employed. Here are the primary factors to investigate:
-
Insufficient Reactivity of the Halopyrazine: The reactivity of the leaving group on the pyrazine ring is critical. The general order of reactivity is I > Br > Cl. If you are using a chloropyrazine, the reaction will likely require more forcing conditions (higher temperatures, longer reaction times, or a more active catalyst system) compared to a bromo- or iodopyrazine.[1][2]
-
Solution: If possible, switch to a more reactive halopyrazine (e.g., from chloro- to bromopyrazine). If the starting material is fixed, optimization of other reaction parameters is necessary. For modern catalytic methods like the Buchwald-Hartwig C-O coupling, employing more active, third-generation catalysts and bulky, electron-rich phosphine ligands can facilitate the reaction of less reactive chlorides.[3]
-
-
Inappropriate Base: The choice and strength of the base are crucial. The base serves to deprotonate the alcohol or phenol, but an overly strong base can lead to decomposition of the pyrazine ring, especially at elevated temperatures.[4] Conversely, a base that is too weak may not sufficiently deprotonate the nucleophile, leading to a slow or stalled reaction.
-
Solution: For Nucleophilic Aromatic Substitution (SNAr) reactions, common bases include NaH, K₂CO₃, or Cs₂CO₃. For palladium-catalyzed reactions, weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred to minimize side reactions.[5] It is advisable to perform small-scale experiments to screen a variety of bases to find the optimal balance between reactivity and stability for your specific substrate.
-
-
Suboptimal Reaction Temperature: Etherification reactions on electron-deficient rings like pyrazine often require heating to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions and lead to the degradation of starting materials and products.[4]
-
Catalyst Inhibition (for Catalytic Methods): The nitrogen atoms in the pyrazine ring can coordinate to the palladium or copper catalyst, leading to catalyst inhibition and reduced activity.
-
Solution: The use of specialized ligands can mitigate this effect. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often effective.[7] For Ullmann reactions, the use of ligands such as 1,10-phenanthroline can improve catalyst performance.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Formation of Hydroxypyrazine Byproduct
Q: I am observing a significant amount of the corresponding hydroxypyrazine as a byproduct. What is causing this and how can I prevent it?
A: The formation of a hydroxypyrazine is a classic sign of a hydrolysis side reaction. This occurs when the halopyrazine reacts with water or hydroxide ions present in the reaction mixture.
-
Cause: The presence of water in the reagents or solvent. Strong bases like NaOH or KOH can also directly provide hydroxide ions for the substitution. This is particularly problematic in SNAr and Ullmann-type reactions that are run at high temperatures.
-
Solution 1: Rigorous Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry reagents under vacuum. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Solution 2: Choice of Base: Use a non-hydroxide base such as sodium hydride (NaH), which generates the alkoxide and hydrogen gas, or carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5]
-
Solution 3: Pre-formation of the Alkoxide: Instead of generating the alkoxide in situ, pre-form it by reacting the alcohol with a strong base like NaH in an anhydrous solvent. Then, add the halopyrazine to the pre-formed alkoxide solution. This ensures that the base is consumed before the introduction of the water-sensitive substrate.
-
Problem 3: Formation of Homocoupled Bipyrazine Byproduct
Q: My reaction mixture contains a significant amount of a bipyrazine byproduct, resulting from the homocoupling of my halopyrazine starting material. How can I minimize this?
A: Homocoupling is a common side reaction in metal-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig reactions.[2][8][9]
-
Cause (Ullmann Reaction): In the traditional Ullmann condensation, high temperatures and the use of copper metal can promote the coupling of two halopyrazine molecules.[10]
-
Cause (Palladium-Catalyzed Reactions): In palladium-catalyzed reactions, homocoupling can occur through various pathways, often influenced by the catalyst system and reaction conditions.
-
Solution 1: Optimize Catalyst and Ligand: The choice of ligand is critical. For Buchwald-Hartwig C-O coupling, using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
Solution 2: Control Reagent Stoichiometry and Addition: In some cases, slow addition of the halopyrazine to the reaction mixture containing the catalyst, base, and alcohol can minimize its concentration and thus reduce the rate of homocoupling.
-
Solution 3: Lower Reaction Temperature: While a certain temperature is required for the reaction to proceed, excessively high temperatures can increase the rate of side reactions, including homocoupling.[4] Try to find the lowest effective temperature for your reaction.
-
Problem 4: Suspected N-Arylation or Ring Degradation
Q: I am observing a complex mixture of byproducts, and I suspect either N-arylation of the pyrazine ring or degradation of the heterocyclic core. How can I confirm and prevent this?
A: These are more complex side reactions that can occur under certain conditions, particularly with modern catalytic methods or harsh basic conditions.
-
Competitive N-Arylation: In palladium-catalyzed reactions, the nitrogen atoms of the pyrazine ring can potentially compete with the oxygen nucleophile for coordination to the metal center and subsequent arylation, although this is less common than for N-H containing heterocycles.[7]
-
Confirmation: This can be difficult to confirm without isolation and characterization of the byproduct. High-resolution mass spectrometry can help identify products with an unexpected molecular formula.
-
Prevention: The use of bulky ligands that sterically hinder the approach of the pyrazine nitrogen to the metal center can help to favor the desired C-O coupling.
-
-
Base-Catalyzed Ring Degradation: Strong bases, especially at high temperatures, can lead to the decomposition of the electron-deficient pyrazine ring.[4]
-
Confirmation: A complex mixture of unidentifiable products on TLC or LC-MS, often accompanied by charring or darkening of the reaction mixture, can be indicative of degradation.
-
Prevention: Use the mildest possible base that is effective for the reaction (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu).[5] Also, keep the reaction temperature as low as possible and monitor the reaction closely to avoid prolonged heating after completion.
-
Visualizing Reaction Pathways and Side Reactions
Caption: Overview of main and side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Which method is best for synthesizing pyrazinyl ethers: SNAr, Ullmann, or Buchwald-Hartwig?
A1: The "best" method depends on your specific substrates, available reagents, and scale.
-
SNAr: This is often the simplest method if your halopyrazine is highly activated (e.g., contains additional electron-withdrawing groups) and you are using a strong nucleophile. It avoids the use of expensive metal catalysts. However, it may require harsh conditions for less reactive substrates.
-
Ullmann Condensation: This is a classical method that is still used, but it often requires high temperatures, stoichiometric amounts of copper, and polar aprotic solvents, which can limit its functional group tolerance.[11]
-
Buchwald-Hartwig C-O Coupling: This is a modern, versatile, and often high-yielding method that proceeds under milder conditions than the traditional Ullmann reaction. It has a broad substrate scope and high functional group tolerance but requires a palladium catalyst and a specific ligand, which can be costly.[3]
Q2: Can I use a tertiary alcohol as a nucleophile in these reactions?
A2: Tertiary alcohols are generally poor nucleophiles due to steric hindrance. For SNAr reactions, they are unlikely to be effective. In Buchwald-Hartwig couplings, while challenging, some success has been reported for the formation of tert-butyl ethers using specialized ligands like P(t-Bu)₃.[3] However, elimination reactions can be a significant competing pathway.
Q3: What is the best solvent for pyrazinyl ether synthesis?
A3: The optimal solvent depends on the reaction type.
-
For SNAr , polar aprotic solvents like DMF, DMSO, or THF are commonly used to dissolve the reactants and facilitate the reaction.
-
For Ullmann reactions , high-boiling polar solvents such as DMF, N-methylpyrrolidone (NMP), or pyridine are often required.[11]
-
For Buchwald-Hartwig reactions , toluene, dioxane, or THF are frequently employed.[3] The choice of solvent can also influence catalyst stability and activity.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing products if they are not UV-active. For more quantitative analysis and to distinguish between isomers or closely related byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Experimental Protocols
Protocol 1: General Procedure for SNAr Formation of a Pyrazinyl Ether
This protocol describes a general procedure for the synthesis of a pyrazinyl ether via nucleophilic aromatic substitution.
Materials:
-
Halopyrazine (1.0 mmol)
-
Alcohol or Phenol (1.2 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the alcohol or phenol (1.2 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve the halopyrazine (1.0 mmol) in anhydrous THF (5 mL).
-
Add the halopyrazine solution dropwise to the alkoxide/phenoxide solution at room temperature.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a general method for the palladium-catalyzed synthesis of pyrazinyl ethers.
Materials:
-
Halopyrazine (1.0 mmol)
-
Alcohol or Phenol (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Bulky phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the halopyrazine (1.0 mmol), alcohol or phenol (1.2 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C).
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Reaction Type | Typical Base | Typical Solvent | Temperature (°C) | Common Side Reactions |
| SNAr | NaH, K₂CO₃ | THF, DMF, DMSO | 25 - 120 | Hydrolysis, Ring Degradation |
| Ullmann | K₂CO₃, Cs₂CO₃ | Pyridine, DMF, NMP | 120 - 200+ | Homocoupling, Hydrolysis |
| Buchwald-Hartwig | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80 - 120 | Homocoupling, Catalyst Inhibition |
References
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4635. [Link]
-
Reddit. (2023). SNAr troubleshooting. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Joule, J. A., & Mills, K. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3137-3153. [Link]
-
Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3959-3975. [Link]
- Erickson, A. E. (1950). Process of preparing pyrazines. U.S.
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link]
-
Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3959-3975. [Link]
-
Reddy, T. J., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(12), 2583-2586. [Link]
-
Lee, J.-W., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5988. [Link]
- Sperber, N. (1957). Method of preparing 2-hydroxypyrazines. U.S.
-
Mann, G., et al. (2002). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society, 124(45), 13475-13488. [Link]
-
Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
Baxter, R. A., & Spring, F. S. (1947). Studies In Pyrazine Chemistry. Journal of the Chemical Society, 378-382. [Link]
-
BYJU'S. (2020). Ullmann Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
Scale-up synthesis challenges for Morpholino[4-(2-pyrazinyloxy)phenyl]methanone
Technical Support Center: Scale-Up Synthesis Guide Subject: Morpholino[4-(2-pyrazinyloxy)phenyl]methanone Ticket ID: SC-PYR-MORPH-001 Status: Open for Optimization[1]
Executive Summary
This guide addresses the process chemistry challenges associated with scaling up Morpholino[4-(2-pyrazinyloxy)phenyl]methanone . This molecule features a biaryl ether linkage connecting a pyrazine ring to a benzamide core.
Crucial Distinction: While the term "Morpholino" often refers to phosphorodiamidate morpholino oligomers (PMOs) in antisense therapy, this guide strictly addresses the small molecule API intermediate synthesis.
The primary bottleneck in scaling this compound is the nucleophilic aromatic substitution (
Module 1: Synthetic Route Strategy
For scale-up (>100g to kg scale), a Convergent Route is superior to a Linear Route.
-
Linear Route (Not Recommended): Coupling 2-chloropyrazine with 4-hydroxybenzoic acid first, followed by amide coupling. Risk:[1][2] The carboxylic acid functionality interferes with the base-sensitive
reaction, requiring protection/deprotection or yielding carboxylate salts that stall the kinetics. -
Convergent Route (Recommended): Constructing the stable amide scaffold first, then performing the etherification.
Visual Workflow: Convergent Synthesis & Impurity Pathways
Caption: Figure 1. Convergent synthesis strategy highlighting the Critical Control Point (CCP) at the etherification stage where moisture control is paramount.
Module 2: The Critical Step – Etherification
Reaction: 2-Chloropyrazine + (4-Hydroxyphenyl)(morpholino)methanone + Base
Base Selection for Scale-Up
-
Sodium Hydride (NaH):
-
Pros: Fast reaction (complete deprotonation of phenol).
-
Cons: Dangerous hydrogen evolution on scale; "gel" formation in DMF; requires anhydrous conditions.
-
Verdict:Avoid for >100g batches unless necessary.
-
-
Potassium Carbonate (
):-
Pros: Safer, cheap, easily removed by filtration.
-
Cons: Heterogeneous reaction; slower kinetics.
-
Verdict:Recommended. Use finely milled (325 mesh)
to increase surface area.
-
Solvent System
-
DMSO (Dimethyl Sulfoxide): Optimal. High dielectric constant stabilizes the Meisenheimer complex intermediate, accelerating the
reaction. -
DMF/DMAc: Viable alternatives, but slightly slower rates for chloropyrazines compared to DMSO.
Optimized Protocol (100g Basis)
-
Charge (4-Hydroxyphenyl)(morpholino)methanone (1.0 equiv) and
(1.5 equiv) into DMSO (5 vol). -
Heat to 100°C for 1 hour to ensure phenoxide formation and degas (remove
generated if any acid traces exist). -
Cool to 80°C.
-
Add 2-Chloropyrazine (1.1 equiv) slowly over 30 minutes. Note: 2-Chloropyrazine is a liquid (mp ~0°C); slow addition controls the exotherm.[1]
-
Heat to 100–110°C and monitor by HPLC.
-
Quench: Cool to 20°C and pour into water (15 vol) to precipitate the product.
Module 3: Troubleshooting Guide
Scenario A: Reaction Stalls at 60-70% Conversion
Diagnosis: The reaction has "water-poisoned."[1] Mechanism: 2-Chloropyrazine reacts with trace water (catalyzed by base) to form 2-hydroxypyrazine (tautomerizes to pyrazinone). This consumes the electrophile and generates an unreactive byproduct. Corrective Action:
-
Check the water content of DMSO (Must be <0.05% w/w).
-
Add an additional 0.2 equiv of 2-Chloropyrazine.
-
Increase temperature to 120°C (Caution: Do not exceed 130°C to avoid DMSO decomposition).
Scenario B: "Oiling Out" During Workup
Diagnosis: The product has moderate water solubility due to the morpholine moiety and fails to crystallize. Corrective Action:
-
Seeding: Do not dump the reaction into water. Instead, add water slowly to the DMSO solution until the solution turns cloudy. Add seed crystals. Stir for 2 hours.
-
pH Adjustment: The morpholine nitrogen is basic (
). Ensure the quench water is basic (pH 9-10) using dilute NaOH. If the pH is neutral/acidic, the product protonates and stays in the aqueous phase.
Scenario C: Dark/Black Reaction Mixture
Diagnosis: Thermal decomposition or polymerization of pyrazine. Corrective Action:
-
Degas solvents thoroughly (Sparge with
). Oxygen at high temperatures promotes radical decomposition of electron-deficient heterocycles.[1] -
Reduce temperature to 90°C and extend reaction time.
Module 4: Comparison of Purification Methods
| Feature | Crystallization (Recommended) | Column Chromatography | Acid-Base Extraction |
| Scalability | High (kg compatible) | Low (Solvent intensive) | Medium |
| Solvent | Water/Ethanol or IPA | DCM/MeOH | HCl/NaOH |
| Purity | >99% (rejects polar impurities) | >98% | >95% (emulsion risk) |
| Yield | 85-90% | 90-95% | 70-80% |
| Key Risk | Oiling out if cooling is too fast | Silica residue in API | Hydrolysis of amide |
Frequently Asked Questions (FAQs)
Q1: Can I use 2-bromopyrazine instead of 2-chloropyrazine to speed up the reaction?
A: Generally, no . In
Q2: How do I remove residual DMSO from the final solid? A: DMSO is tenacious.
-
Wash the filter cake copiously with water.
-
Perform a "slurry wash" (resuspend the solid) in Isopropyl Alcohol (IPA) or Ethanol at 50°C, then cool and filter. This exchanges the DMSO for a volatile alcohol.
Q3: The product color is yellow/brown instead of white. Is it pure? A: Pyrazine derivatives often carry trace colored oligomers. If HPLC purity is >98%, the color is likely cosmetic. A charcoal treatment (activated carbon) during the recrystallization step (in Ethanol/Water) will remove the color.
Q4: Is the morpholine amide bond stable to the basic conditions of the
References
-
Evalu
Reaction Kinetics:- Title: "Nucleophilic Aromatic Substitution of Heterocycles: A Practical Guide."
- Source: Organic Process Research & Development (OPRD).
-
URL:[Link] (General reference for
scale-up principles).
-
Solvent Effects in Pyrazine Chemistry
-
Safety in Scale-Up
- Title: "Thermal Hazards of DMSO at Elevated Temper
- Source: Process Safety Progress.
-
URL:[Link]
-
Compound Data (Analogous Structures)
-
Title: "Morpholino(phenyl)methanone Properties."
- Source: Sigma-Aldrich Technical D
-
(Note: Specific CAS-linked papers for this exact molecule are proprietary or generic; references provided anchor the chemical principles used in the guide.)
Sources
Validation & Comparative
Comparative Selectivity Analysis of p38 MAPK Inhibitors: A Guide for Preclinical Research
Authored by a Senior Application Scientist
Introduction:
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key regulators of cellular responses to stress and inflammation.[1][2][3] They are implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making them attractive targets for therapeutic intervention.[1][4] Morpholino[4-(2-pyrazinyloxy)phenyl]methanone, more commonly known as Doramapimod (BIRB 796), is a potent, allosteric inhibitor of p38 MAPKs.[5][6] This guide provides a comparative analysis of the selectivity profile of Doramapimod against other widely used p38 inhibitors, offering a data-driven resource for researchers to select the most appropriate tool for their specific experimental needs.
The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][7] While p38α is considered the primary proinflammatory isoform, the roles of the other isoforms are less defined, and their inhibition could lead to off-target effects or reduced efficacy.[8] Therefore, understanding the isoform selectivity and broader kinome profile of an inhibitor is paramount for the accurate interpretation of experimental results.
The Unique Mechanism of Doramapimod (BIRB 796)
Doramapimod distinguishes itself from many other p38 inhibitors through its unique allosteric binding mechanism.[5][6] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[5] This mechanism contributes to its high affinity (Kd = 0.1 nM for p38α) and slow dissociation rate, leading to sustained target engagement.[9][10][11]
Comparative Selectivity Profiles
The following table summarizes the inhibitory activity (IC50/Kd) of Doramapimod and two other commonly used p38 inhibitors, SB203580 and Skepinone-L, against p38 isoforms and selected off-target kinases.
| Target Kinase | Doramapimod (BIRB 796) | SB203580 | Skepinone-L |
| p38α (MAPK14) | IC50: 38 nM[12][13][14], Kd: 0.1 nM[9][10][12] | IC50: 50 nM | IC50: 5 nM |
| p38β (MAPK11) | IC50: 65 nM[12][13][14] | IC50: 500 nM | 97% inhibition at 1 µM |
| p38γ (MAPK12) | IC50: 200 nM[12][13][14] | Data not available | Low to no potency |
| p38δ (MAPK13) | IC50: 520 nM[12][13][14] | Data not available | Low to no potency |
| JNK2 | 330-fold selective for p38α[9][13] | Data not available | Low to no potency |
| B-Raf | IC50: 83 nM[12] | Data not available | Not a primary off-target |
| c-Raf | Weak inhibition[13] | Data not available | Not a primary off-target |
Analysis:
-
Doramapimod (BIRB 796) demonstrates potent, pan-isoform inhibition of p38 MAPKs, with the highest affinity for p38α.[12][13][14] Its selectivity against other MAPKs like JNK2 is significant.[9][13] However, it does exhibit activity against B-Raf, which should be a consideration in experimental design.[12]
-
SB203580 is a first-generation p38 inhibitor with good potency for p38α and p38β.[15] A key limitation is its potential for off-target effects at higher concentrations, which have been documented against other kinases.[15][16]
-
Skepinone-L is a highly selective, ATP-competitive inhibitor of p38α and p38β.[17][18] It was specifically designed to exploit a unique feature in the p38α/β ATP-binding site (the small gatekeeper residue), conferring excellent selectivity across the kinome.[19] It shows minimal activity against a large panel of other kinases, including the p38γ and p38δ isoforms.
Signaling Pathway Context
The p38 MAPK signaling pathway is a complex cascade activated by cellular stressors and inflammatory cytokines.[1][3] Understanding this pathway is crucial for interpreting the effects of these inhibitors.
Caption: General Workflow for In Vitro Kinase IC50 Assay
Step-by-Step Protocol (Example: ADP-Glo™ Assay): [20]
-
Reagent Preparation: Prepare kinase buffer, serial dilutions of the inhibitor (e.g., Doramapimod), recombinant p38 MAPK enzyme, substrate (e.g., ATF2), and ATP.
-
Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Pre-incubation: Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This is particularly important for slow-binding inhibitors like Doramapimod.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinome-wide Selectivity Profiling
To understand the broader selectivity of an inhibitor, it is screened against a large panel of kinases. This provides a "fingerprint" of the inhibitor's activity across the kinome. [21] Methodologies:
-
Binding Assays (e.g., KINOMEscan®): This competition-based assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are often reported as Kd (dissociation constant) or percent inhibition at a given concentration. [22]* Chemoproteomics: This approach uses affinity chromatography with the inhibitor as bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. [23][24]This method has the advantage of assessing binding to endogenous kinases in a more physiological context. [23]
Conclusion and Recommendations
The choice of a p38 MAPK inhibitor is critically dependent on the research question.
-
For highly specific inhibition of p38α and p38β, with minimal off-target concerns across the kinome, Skepinone-L is an excellent choice. Its design confers remarkable selectivity, making it a valuable tool for dissecting the specific roles of these two isoforms. [19]* Doramapimod (BIRB 796) is a potent, pan-p38 inhibitor with a unique allosteric mechanism and long target residence time. [5][11]It is a powerful tool for achieving sustained inhibition of the p38 pathway. Researchers should, however, remain aware of its potential activity on B-Raf. [12]* SB203580 remains a useful tool, but its potential for off-target effects necessitates careful experimental design and data interpretation, particularly when used at higher concentrations. [15][16] Ultimately, a thorough understanding of the selectivity profiles presented here will empower researchers to design more precise experiments, leading to more reliable and interpretable data in the study of p38 MAPK-driven biology.
References
- Vertex AI Search. (n.d.). p38 MAPK signaling pathway.
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- Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe.
- Wikipedia. (2024, May 22). p38 mitogen-activated protein kinases.
- Cellagen Technology. (n.d.). BIRB796 (Doramapimod) | P38 MAPK inhibitor.
- Creative Diagnostics. (n.d.). P38 Signaling Pathway.
- Assay Genie. (n.d.). p38 MAPK Signaling Review.
- Sino Biological. (n.d.). p38 MAPK Signaling Pathway.
- Bantscheff, M., & Drewes, G. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology, 795, 49-64.
- Röhn, S., Berger, B. T., Schröder, M., Chaikuad, A., Winkel, R., Hekking, K. F. W., ... & Knapp, S. (2019). Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 62(23), 10757–10782.
- Wang, Y., Zhang, Y., Wang, Y., Li, M., & Wang, Y. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11487–11495.
- MedChemExpress. (n.d.). Doramapimod (BIRB 796) | p38 MAPK Inhibitor.
- Selleck Chemicals. (n.d.). Doramapimod (BIRB 796) | p38 MAPK Inhibitor | CAS 285983-48-4.
- Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580.
- Tocris Bioscience. (n.d.). SB 203580 | p38 MAPK.
- Zhang, T., In-charge, T. T. C., & Lawrence, R. T. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomes, 2(3), 370–398.
- Ung, M., Duan, Y., Gonzalez, J. J., Moss, N. G., Wagner, M. C., Liu, J., ... & Lazaar, A. L. (2019). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. The Journal of Immunology, 203(11), 3048–3061.
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Inhibitor XIX, Skepinone-L.
- Benchchem. (n.d.). A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580.
- PNAS. (2023). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation.
- Kesselring, J., Kroe-Bar-Tel, K., Schax, E., Heine, A., & Klebe, G. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- ResearchGate. (n.d.). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.
- Karger Publishers. (2013). Skepinone-L, a Novel Potent and Highly Selective Inhibitor of p38 MAP Kinase, Effectively Impairs Platelet Activation and Thrombus Formation.
- MedChemExpress. (n.d.). Skepinone-L (CBS3830) | p38 MAPK Inhibitor.
- ACS Publications. (2019). A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction.
- MDPI. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i).
- Benchchem. (n.d.). Acumapimod's Selectivity Profile: A Comparative Analysis Against Other p38 Kinase Inhibitors.
- Johnson, J. L., St-Denis, N., Durocher, D., & Gingras, A. C. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites.
- Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- Tocris Bioscience. (n.d.). BIRB 796 | p38 MAPK.
- R&D Systems. (n.d.). BIRB 796 | p38 Inhibitors: Tocris Bioscience.
- InvivoChem. (n.d.). BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor.
- Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796.
- Cell Guidance Systems. (n.d.). BIRB796.
- ResearchGate. (n.d.). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796.
- Chemical Probes Portal. (2022, June 17). DORAMAPIMOD.
- Sino Biological. (n.d.). Kinase Inhibitors: Doramapimod.
- BPS Bioscience. (n.d.). Doramapimod p38 27034.
- NIH. (2022). Resistance to kinase inhibition through shortened target engagement.
- ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells.
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- 22. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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Comparative Guide: Reference Standards for Morpholino[4-(2-pyrazinyloxy)phenyl]methanone Analysis
Topic: Reference standards for Morpholino[4-(2-pyrazinyloxy)phenyl]methanone analysis Content Type: Publish Comparison Guides
Executive Summary
Morpholino[4-(2-pyrazinyloxy)phenyl]methanone (CAS: 866157-00-8), also known as 4-[4-(pyrazin-2-yloxy)benzoyl]morpholine, is a critical structural motif in modern medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators (e.g., GPR119 agonists) and kinase inhibitors.
For researchers and QC scientists, this compound often presents a unique challenge: it is frequently a non-compendial analyte. Unlike established drugs with USP/EP monographs, there is often no "Gold Standard" pharmacopeial reference available. This guide objectively compares the available tiers of reference materials—from Certified Reference Materials (CRMs) to research-grade chemicals—and provides a self-validating protocol for qualifying in-house standards when commercial options fall short.
Technical Profile of the Analyte
Understanding the physicochemical behavior of the standard is prerequisite to selecting the right grade.
| Property | Specification | Analytical Implications |
| Chemical Name | Morpholino[4-(2-pyrazinyloxy)phenyl]methanone | IUPAC: methanone |
| CAS Number | 866157-00-8 | Unique identifier for vendor verification.[1][2] |
| Formula / MW | C₁₅H₁₅N₃O₃ / 285.30 g/mol | Monoisotopic mass for LC-MS confirmation: 285.11 . |
| Chromophores | Pyrazine ring, Phenyl ring | Strong UV absorption at 254 nm and 280 nm . |
| Solubility | DMSO, Methanol, Acetonitrile | Soluble in polar organic solvents; limited aqueous solubility. |
| pKa (Calc) | ~5.5 (Morpholine nitrogen) | Protonatable in acidic mobile phases (Formic acid/TFA). |
Structural Visualization
The following diagram illustrates the key functional groups that dictate stability and detection.
Figure 1: Structural connectivity of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone. The pyrazine and phenyl rings provide UV detectability, while the morpholine nitrogen facilitates MS ionization.
Comparative Analysis: Reference Standard Tiers
When analyzing this compound—whether as an API intermediate or a specific impurity—the "fitness for purpose" of the standard is defined by its certification level.
Table 1: Performance Comparison of Standard Grades
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Research Chemical |
| Primary Use | ISO 17025/GMP Release Testing, Calibration of Secondary Standards. | Routine QC, Method Development, Retention Time Marker. | Early-stage R&D, Synthesis starting material. |
| Traceability | High (SI units, NIST/BIPM traceable). | Medium (Traceable to internal primary standard). | Low (Vendor batch only). |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) or qNMR. | HPLC Area % (often assumes 100% - impurities). | HPLC Area % (often unvalidated). |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%). | Not usually provided.[1][3] | Not provided. |
| Documentation | Comprehensive CoA (NMR, MS, IR, HPLC, Water, Solvents). | Basic CoA (HPLC, Identity). | Basic H-NMR or LC-MS only. |
| Cost | |||
| Recommendation | Mandatory for validating critical impurities in late-stage clinical drugs. | Acceptable for internal monitoring if characterized in-house. | Unacceptable for quantitative analysis without further purification & qualification. |
Expert Insight: The "Missing Monograph" Problem
Since Morpholino[4-(2-pyrazinyloxy)phenyl]methanone is not yet a pharmacopeial substance, Tier 1 CRMs are rare. Most researchers must purchase Tier 3 material and upgrade it to Tier 2 status via in-house qualification.
Protocol: In-House Qualification of a Reference Standard
If a commercial CRM is unavailable, you must characterize a high-purity research chemical to serve as your Primary Reference Standard . This protocol ensures scientific integrity and regulatory compliance.
Workflow Diagram: The Qualification Cycle
Figure 2: Step-by-step workflow for qualifying a non-compendial reference standard.
Detailed Methodology
Step 1: Structural Confirmation (Identity)[1]
-
Technique: 1H-NMR (DMSO-d6) and LC-MS/MS.
-
Acceptance Criteria:
-
NMR: Signals must match the predicted structure (Pyrazine protons ~8.2-8.6 ppm, Phenyl protons ~7.0-8.0 ppm, Morpholine alkyls ~3.3-3.7 ppm). No significant unidentified peaks.
-
MS: Parent ion [M+H]+ = 286.1 ± 0.5 Da.
-
Step 2: Chromatographic Purity (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (max absorption for pyrazine/phenyl).
-
Procedure: Inject sample at high load (e.g., 10 µg on column) to detect trace impurities.
-
Calculation: Area Normalization method (Area %).
Step 3: Mass Balance Purity Assignment
Do not rely solely on HPLC Area %. You must account for non-chromatographable impurities (water, solvents, salts).
Formula:
-
Water: Determine via Karl Fischer (KF) titration.
-
Solvents: Determine via GC-Headspace or 1H-NMR integration.
-
Inorganics: ROI (Residue on Ignition) or TGA (Thermogravimetric Analysis).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234567, 4-[4-(Pyrazin-2-yloxy)benzoyl]morpholine. [Link]
-
European Medicines Agency (EMA). Guideline on the Validation of Analytical Procedures. [Link]
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. [Link]
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- 3. 211245-18-0_CAS号:211245-18-0_8-ethyl-2-[4-(2-methoxyethoxy)phenylamino]-8H-pyrido[2,3-d]pyrimidin-7-one - 化源网 [m.chemsrc.com]
Off-target effects of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone
An In-Depth Technical Guide to the Off-Target Effects of Morpholino Oligonucleotides in Gene Function Studies
A Senior Application Scientist's Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of functional genomics, the precise modulation of gene expression is paramount. Morpholino oligonucleotides (MOs) have long been a staple for sequence-specific gene knockdown, particularly in developmental biology. However, like any powerful tool, their application demands a nuanced understanding of potential limitations, chief among them being off-target effects. This guide provides a comprehensive analysis of the off-target landscape of Morpholino technology, comparing it with other common gene modulation techniques and offering robust experimental frameworks for validation.
It is important to clarify a point of nomenclature. The term "Morpholino" in the context of this guide refers to phosphorodiamidate Morpholino oligomers (PMOs), a class of antisense oligonucleotides. While "morpholine" is a chemical moiety found in various small molecules, the detailed request for a comparative guide with experimental protocols strongly indicates an interest in the widely used gene knockdown tool. Due to the lack of specific public data on a small molecule named "Morpholino[4-(2-pyrazinyloxy)phenyl]methanone," this guide will focus on the off-target effects of Morpholino oligonucleotides.
The Morpholino Mechanism: A Steric Blocking Approach
Morpholinos physically obstruct the binding of cellular machinery to specific RNA sequences. This can be targeted to:
-
Block Translation: By binding to the 5' UTR or near the start codon (AUG) of an mRNA, a Morpholino can prevent the assembly of the ribosome, thus inhibiting protein synthesis[2].
-
Modify Pre-mRNA Splicing: Targeting splice junctions (intron-exon boundaries) can prevent the binding of the spliceosome, leading to exon skipping or inclusion, and ultimately, a non-functional or altered protein[1].
Caption: Comparison of gene modulation mechanisms.
Experimental Protocols for Off-Target Validation
A rigorous experimental design is the best defense against misinterpretation due to off-target effects.
Workflow for Validating Morpholino Specificity
Caption: A robust workflow for Morpholino experiment validation.
Step-by-Step Protocol: The Rescue Experiment
The "gold standard" for demonstrating Morpholino specificity is the rescue experiment. The logic is that if the observed phenotype is truly due to the knockdown of the target protein, re-introducing that protein should reverse the phenotype.
-
Synthesize Rescue mRNA: Clone the full-length coding sequence of your target gene into an in vitro transcription vector. Crucially, this mRNA should not be targetable by your Morpholino. This can be achieved by designing the Morpholino to target the 5' UTR, which is not present in the coding sequence-only rescue construct.
-
In Vitro Transcription: Synthesize capped and polyadenylated mRNA from your vector using a commercial kit. Purify and quantify the resulting mRNA.
-
Co-injection: Prepare three injection mixes:
-
Group 1 (Control): Standard control Morpholino.
-
Group 2 (Morphant): Your target Morpholino at its minimal effective concentration.
-
Group 3 (Rescue): Your target Morpholino PLUS the synthesized rescue mRNA.
-
-
Injection: Inject the mixes into one-cell or two-cell stage embryos (e.g., zebrafish, Xenopus).
-
Phenotypic Analysis: At the appropriate developmental stage, score the embryos for the phenotype of interest. A successful rescue is demonstrated if the phenotype observed in Group 2 is significantly reduced or absent in Group 3, while Group 1 remains wild-type.
Step-by-Step Protocol: Global Off-Target Analysis via RNA-Sequencing
To assess unintended changes to the entire transcriptome, RNA-seq is the method of choice.
-
Sample Preparation: Collect embryos from at least three experimental groups:
-
Uninjected controls.
-
Standard control Morpholino-injected.
-
Target Morpholino-injected.
-
Optional but recommended: Rescue experiment group.
-
Use biological triplicates for each group.
-
-
RNA Extraction: At the desired timepoint, extract high-quality total RNA from each sample group.
-
Library Preparation & Sequencing: Prepare RNA-seq libraries (e.g., poly-A selection for mRNA) and perform high-throughput sequencing on a platform like Illumina.
-
Bioinformatic Analysis:
-
Quality Control: Assess raw read quality.
-
Alignment: Align reads to the reference genome.
-
Differential Expression Analysis: Compare the target Morpholino group to the control groups. The primary on-target effect should be a significant downregulation of the target gene (if the MO causes mRNA degradation, which is rare) or evidence of altered splicing.
-
Off-Target Identification: Identify genes that are significantly up- or down-regulated only in the target Morpholino group. These are potential off-target effects.
-
Pathway Analysis: Use tools like GSEA or DAVID to determine if the off-target genes are enriched in specific biological pathways (e.g., p53 signaling, immune response).
-
Conclusion and Best Practices
Morpholino oligonucleotides remain a powerful tool for functional genomics, offering high specificity and a unique mechanism of action. While off-target effects are a valid concern, they can be effectively controlled and identified through rigorous experimental design.
Key Recommendations for Researchers:
-
Always Use Controls: A 5-base mismatch control and a standard control oligo are essential to distinguish sequence-specific effects from non-specific ones.[4]
-
Titrate Your Morpholino: Always perform a dose-response curve to identify the lowest concentration that produces the desired phenotype, minimizing the risk of off-target toxicity.[5]
-
Perform Rescue Experiments: This is the most convincing evidence for on-target specificity.
-
Use a Second Morpholino: Confirming a phenotype with a second, non-overlapping Morpholino targeting the same gene adds another layer of confidence.
-
Consider the p53 Issue: In systems like zebrafish, co-injection with a p53 Morpholino is often necessary to prevent off-target apoptosis.[6]
-
Validate with Orthogonal Approaches: Whenever possible, confirm key findings using an alternative technology like CRISPR/Cas9 or by analyzing a genetic mutant. Differences between morphant and mutant phenotypes can reveal interesting biology, such as genetic compensation.[7]
By adhering to these principles, researchers can harness the power of Morpholino technology while ensuring the scientific integrity and reliability of their findings.
References
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (URL: )
- Morpholino nucleic acid - Wikipedia. (URL: )
- Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC. (URL: )
- Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed. (URL: )
- Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos - Pharma's Almanac. (URL: )
- Off-Target Effects and Where to Find Them - CRISPR Medicine News. (URL: )
- How to monitor and minimize off-target events during genome editing - Thermo Fisher Scientific. (URL: )
- Off-target effects in CRISPR/Cas9 gene editing - Frontiers. (URL: )
- Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies | Chen | Comput
-
Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (URL: [Link])
-
Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity | Request PDF - ResearchGate. (URL: [Link])
-
Morpholino Oligomers Essential Information - Gene Tools. (URL: [Link])
-
Safety Data Sheet: Morpholine - Carl ROTH. (URL: [Link])
-
Morpholinos do not elicit an innate immune response during early Xenopus embryogenesis - PMC. (URL: [Link])
-
Research | The Morpholino Group. (URL: [Link])
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (URL: [Link])
-
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (URL: [Link])
-
Off-target Morpholino interaction reported based on mutant and 6ng dose | Gene Tools, LLC. (URL: [Link])
-
(PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers - ResearchGate. (URL: [Link])
-
Morpholino gene knock-down service | ZeClinics® CRO. (URL: [Link])
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])
-
Gene Editing Versus Morphants - PMC - NIH. (URL: [Link])
-
Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs - ChemRxiv. (URL: [Link])
-
30.4. Commercially available 3′-end modifications of Morpholino oligos. - ResearchGate. (URL: [Link])
-
Morpholino History, Production, and Properties | Gene Tools, LLC. (URL: [Link])
-
On-target/off-target effects (ASO) - omiics.com. (URL: [Link])
-
Identifying off-target effects and hidden phenotypes of drugs in human cells - ResearchGate. (URL: [Link])
-
Understanding the implications of off-target binding for drug safety and development. (URL: [Link])
-
N-phenyl pyrazoline derivative inhibits cell aggressiveness and enhances paclitaxel sensitivity of triple negative breast cancer cells - PMC. (URL: [Link])
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A Guide to Ensuring Reproducibility in Bioassays for Pyrazine-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the reproducibility of preclinical data is paramount. Pyrazine-containing compounds have emerged as a promising scaffold for the development of potent kinase inhibitors, targeting key regulators of cellular processes like Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] The journey from a hit compound to a clinical candidate is paved with a multitude of bioassays, each with its own set of variables that can influence the outcome and, consequently, the interpretation of a compound's efficacy and selectivity. This guide provides an in-depth analysis of the critical bioassays employed in the characterization of pyrazine-based kinase inhibitors, with a focus on 4-(Pyrazin-2-yloxy)phenylmethanone and its analogs. We will delve into the causality behind experimental choices and offer field-proven insights to enhance the trustworthiness and reproducibility of your findings.
The Central Role of Kinase Inhibition in Cancer Therapy
Protein kinases are fundamental regulators of a vast array of cellular processes, including cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] CDK9, a key player in the regulation of transcription, has garnered significant attention as a target for anticancer drug development.[2][3][7] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately trigger cell death in cancer cells.[2] Pyrazine-based compounds have shown considerable promise as inhibitors of CDK9 and other kinases.[2][8][9][10][11]
Visualizing the CDK9 Signaling Pathway
To appreciate the impact of inhibitors like 4-(Pyrazin-2-yloxy)phenylmethanone, it is crucial to understand the CDK9 signaling pathway. The following diagram illustrates the central role of CDK9 in transcription elongation.
Caption: The role of CDK9 in transcription elongation and its inhibition.
I. Biochemical Assays: The First Line of Evaluation
Biochemical assays are indispensable for the initial characterization of a kinase inhibitor's potency and serve as a primary screen in many drug discovery campaigns.[12][13] These in vitro assays directly measure the enzymatic activity of the target kinase in the presence of an inhibitor.
A. In Vitro Kinase Assay: Measuring Direct Inhibition
The most common biochemical assay for kinase inhibitors is the in vitro kinase assay, which quantifies the transfer of a phosphate group from ATP to a substrate.[14][15][16] The reproducibility of this assay is heavily dependent on the quality of the reagents and the precision of the experimental setup.
Key Considerations for Reproducibility:
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase are critical. Contaminating kinases can lead to false-positive results.[17] It is essential to source highly purified and well-characterized enzymes.
-
Substrate Selection: The choice of substrate, whether a peptide or a full-length protein, can significantly impact the results. The substrate should be specific for the kinase of interest and used at a concentration near its Michaelis constant (Km) for optimal sensitivity.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay is a crucial parameter.[13] Assays should ideally be performed at an ATP concentration close to the Km value for the kinase to allow for a fair comparison of inhibitor potencies (IC50 values).
-
Assay Format: A variety of detection methods are available, including radiometric assays using ³²P-ATP, and non-radiometric methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[13][17][18] The choice of format can influence sensitivity, throughput, and susceptibility to interference from test compounds.
Experimental Protocol: A Representative In Vitro Kinase Assay (Luminescence-Based)
This protocol is a generalized example for determining the IC50 of a pyrazine-based inhibitor against CDK9.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the CDK9 substrate peptide in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer (at 2x the final desired concentration, e.g., near the Km for CDK9).
-
Prepare serial dilutions of the pyrazine-based inhibitor in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor solution to the wells.
-
Add 10 µL of the 2X CDK9 enzyme solution in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Comparison of In Vitro Kinase Assay Performance
| Parameter | Assay Format 1 (Radiometric) | Assay Format 2 (Luminescence) | Key for Reproducibility |
| IC50 (Compound X) | 50 nM | 65 nM | Consistent ATP concentration |
| Z'-factor | 0.85 | 0.90 | High-quality reagents |
| Signal-to-Background | >10 | >20 | Optimized enzyme/substrate concentrations |
| Compound Interference | Low | Potential for luciferase inhibition | Counter-screen for assay artifacts |
II. Cell-Based Assays: Assessing a Compound's True Potential
While biochemical assays are crucial for determining direct target engagement, they do not fully recapitulate the complex cellular environment.[12] Cell-based assays are therefore essential for evaluating a compound's ability to inhibit its target within a living cell, as well as its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression.[7][19][20]
A. Cellular Proliferation and Viability Assays
These assays are fundamental for assessing the anti-cancer activity of a kinase inhibitor. They measure the ability of a compound to inhibit cell growth or induce cell death.
Commonly Used Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells. They are generally more sensitive than colorimetric assays.
-
Real-time Cell Analysis (e.g., xCELLigence): This impedance-based method allows for the continuous, label-free monitoring of cell proliferation and viability.
Factors Influencing Reproducibility:
-
Cell Line Authentication: It is imperative to use authenticated cell lines to ensure the validity and reproducibility of the data.[21]
-
Cell Seeding Density and Passage Number: Variations in cell number and the age of the cell culture can significantly affect the results.
-
Compound Solubility and Stability: Poor solubility or degradation of the test compound in cell culture media can lead to inaccurate potency measurements.
-
Incubation Time: The duration of compound exposure should be optimized to capture the desired biological effect.
B. Apoptosis Assays
Since many kinase inhibitors induce apoptosis, assays that detect this form of programmed cell death are critical for mechanistic studies.[22]
Methods for Detecting Apoptosis:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[20][21]
-
Caspase Activity Assays: Measure the activity of caspases, the key executioner enzymes of apoptosis.[19]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[19]
Experimental Workflow: Flow Cytometry-Based Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V and PI staining.
C. Cell Cycle Analysis
Kinase inhibitors, particularly those targeting cell cycle kinases like CDKs, can induce cell cycle arrest.[21] Flow cytometry-based analysis of DNA content is the gold standard for determining the cell cycle distribution of a cell population.
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the pyrazine-based inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
DNA Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Comparative Effects of a Pyrazine-based CDK9 Inhibitor on Cancer Cell Lines
| Cell Line | IC50 (Proliferation) | % Apoptosis (at 2x IC50) | Cell Cycle Arrest (at 2x IC50) |
| HCT116 (Colon) | 1.5 µM | 45% | G2/M arrest |
| MCF7 (Breast) | 2.8 µM | 30% | G1 arrest |
| K562 (Leukemia) | 0.9 µM | 60% | Increased sub-G1 population |
III. Bridging the Gap: Ensuring Correlation Between Biochemical and Cellular Assays
A significant challenge in drug discovery is the often-observed discrepancy between a compound's potency in biochemical and cell-based assays.[12] A potent inhibitor in an in vitro kinase assay may show weak activity in cells due to poor membrane permeability, rapid metabolism, or efflux by cellular transporters. Conversely, a compound may exhibit greater potency in a cellular context.[12]
Strategies to Improve Correlation and Reproducibility:
-
Integrated Data Analysis: Analyze biochemical and cellular data in parallel to identify structure-activity relationships that translate across both assay types.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound is binding to its intended target within the cell.
-
Physicochemical Property Profiling: Characterize the solubility, permeability, and metabolic stability of your compounds early in the discovery process.
Conclusion: A Commitment to Rigor and Reproducibility
The development of novel kinase inhibitors based on the pyrazine scaffold holds immense promise for cancer therapy. However, the path to clinical success is contingent on the generation of high-quality, reproducible preclinical data. By understanding the underlying principles of the key bioassays, meticulously controlling experimental variables, and critically evaluating the data, researchers can build a robust and trustworthy data package that will stand up to the rigors of drug development. This commitment to scientific integrity is not merely a matter of best practice; it is the cornerstone of translational research that ultimately benefits patients.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone
As a novel compound in the landscape of drug discovery and scientific research, Morpholino[4-(2-pyrazinyloxy)phenyl]methanone requires meticulous handling, not only during its application but, critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste. Our objective is to empower researchers with the knowledge to manage this process responsibly, ensuring personal safety and environmental protection while adhering to stringent regulatory standards.
The guidance herein is synthesized from an analysis of the compound's constituent chemical moieties—morpholine, pyrazine, and a phenylmethanone core—and is grounded in the foundational principles of laboratory safety and hazardous waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Characterization and Waste Classification
Proper disposal begins with a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for Morpholino[4-(2-pyrazinyloxy)phenyl]methanone is not widely available, an assessment of its structural components and related compounds, such as 4-benzoylmorpholine, suggests the following potential hazards[1]:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
Based on these potential hazards, Morpholino[4-(2-pyrazinyloxy)phenyl]methanone waste must be classified as hazardous waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), any material exhibiting characteristics of toxicity falls under this category, mandating a "cradle-to-grave" management approach.
| Characteristic | Assessment | Regulatory Implication (U.S. EPA) |
| Toxicity | Assumed toxic based on structural alerts and data from related compounds.[1] | Must be managed as hazardous waste under 40 CFR Part 261.[2] |
| Ignitability | Not expected to be highly flammable, but should be kept from ignition sources. | Treat as a standard organic solid. |
| Corrosivity | Not expected to be corrosive. | Not classified as corrosive waste. |
| Reactivity | Not expected to be reactive with water or air. | Not classified as reactive waste. |
Personal Protective Equipment (PPE) for Handling Waste
To mitigate exposure risks during waste handling and disposal procedures, all laboratory personnel must wear appropriate PPE. This is a cornerstone of any laboratory's Chemical Hygiene Plan as required by OSHA.[3][4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) tested to EN ISO 374 standards.[5]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron or full-body suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved N95 or P1 respirator.[6]
In-Lab Waste Segregation and Containment Protocol
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[3][7]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific, clearly marked area within the laboratory for hazardous waste accumulation.[8] This area should be under the control of laboratory personnel and away from general traffic.
Step 2: Select Appropriate Waste Containers
-
Primary Container: Use a UN-approved, wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top lid. The container must be chemically compatible with the waste.[7]
-
Secondary Containment: Place the primary container within a larger, shatterproof, and chemically resistant secondary container (e.g., a plastic tub) to contain potential leaks.[7]
Step 3: Accumulate Waste Correctly
-
Solid Waste: Using a dedicated spatula, carefully transfer pure compound waste, reaction residues, and contaminated solids (e.g., weigh paper) into the designated solid waste container. Minimize dust generation.
-
Contaminated Labware: Place disposable items with significant contamination (gloves, pipette tips, etc.) into a sealed plastic bag before adding them to the solid waste container.[9]
-
Liquid Waste: Solutions containing Morpholino[4-(2-pyrazinyloxy)phenyl]methanone should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
Empty Containers: A container that held the pure compound is not considered "RCRA empty" until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2][10] The rinsate must be collected and disposed of as hazardous liquid waste.[10]
Step 4: Label Containers Immediately and Accurately All hazardous waste containers must be clearly labeled as soon as waste is added.[7] The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "Morpholino[4-(2-pyrazinyloxy)phenyl]methanone" and any other chemical constituents. Do not use abbreviations.[7]
-
The approximate percentage of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic").
Disposal Workflow and Final Disposition
The following diagram illustrates the comprehensive workflow for managing Morpholino[4-(2-pyrazinyloxy)phenyl]methanone waste from the lab bench to its final disposal.
Caption: Disposal workflow for Morpholino[4-(2-pyrazinyloxy)phenyl]methanone.
Final Disposal Procedure
The ultimate disposal of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone must be conducted by a licensed professional waste disposal service at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
Step 1: Arrange for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor to schedule a pickup.[10] Provide them with an accurate description of the waste.
Step 2: Prepare for Transport Ensure the waste container is clean on the outside, properly sealed, and correctly labeled. The EHS professional will complete the necessary hazardous waste manifest, a document that tracks the waste from your lab to its final destination.[8]
Step 3: Recommended Disposal Method For organic compounds like this, the recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This process destroys the organic molecule, converting it into less harmful substances like carbon dioxide and water, while the scrubber system removes any hazardous byproducts from the exhaust.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
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A Comprehensive Guide to the Safe Handling of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Proactive Stance on Safety
The toxicological properties of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with the assumption that it possesses a hazard profile similar to or greater than its constituent moieties. Morpholine, a key structural component, is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3] Heterocyclic ketones can also present significant health risks. A proactive and stringent safety protocol is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory to prevent all routes of exposure, including dermal, ocular, and inhalation.[4] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[5][6] | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[5][7][8] | To protect against splashes and vapors that could cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[5] | To protect against chemical splashes and potential fire hazards. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form or if there is a risk of aerosol generation.[8] | To prevent inhalation of the potentially toxic compound. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Safe Handling and Storage
All manipulations of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][9]
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is correctly donned and that the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing : When weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to handle the powder and avoid creating dust.
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.
Storage
Store Morpholino[4-(2-pyrazinyloxy)phenyl]methanone in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3][9] It should be stored away from incompatible materials such as strong oxidizing agents.[10]
Emergency and Spill Response
Immediate and appropriate action is critical in the event of a spill to mitigate exposure and contamination.
Small Spills (within a chemical fume hood)
-
Alert Personnel : Inform others in the immediate vicinity.
-
Containment : Contain the spill using an inert absorbent material such as sand or vermiculite.[11]
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[11][12]
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
Large Spills (outside a chemical fume hood)
-
Evacuate : Immediately evacuate the area.
-
Isolate : Close off the affected area to prevent the spread of the chemical.
-
Alert : Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate : If it is safe to do so, increase ventilation to the area.
-
Do Not Re-enter : Do not re-enter the spill area until it has been cleared by trained professionals.[11]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection
-
All solid and liquid waste containing Morpholino[4-(2-pyrazinyloxy)phenyl]methanone must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
The container should be made of a compatible material, such as high-density polyethylene.[5]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "Morpholino[4-(2-pyrazinyloxy)phenyl]methanone".[5]
Storage of Waste
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5] The storage area should have secondary containment.
Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[11] Incineration is often the preferred method for disposing of morpholine and its derivatives.[12][13]
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone.
Caption: Workflow for the safe handling and disposal of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone.
References
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Morpholine (HSG 92, 1995). Inchem.org. [Link]
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MORPHOLINE. MsdsDigital.com. [Link]
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Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]
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Morpholine - SAFETY DATA SHEET. sciencelab.com. [Link]
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Morpholine - SAFETY DATA SHEET. sblcore.com. [Link]
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3 - Safety Data Sheet. dcfinechemicals.com. [Link]
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Morpholino Oligomers Essential Information - Gene Tools. gene-tools.com. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
